molecular formula C16H12OS B3049956 Methanone, benzo[b]thien-3-yl(2-methylphenyl)- CAS No. 22720-67-8

Methanone, benzo[b]thien-3-yl(2-methylphenyl)-

Cat. No.: B3049956
CAS No.: 22720-67-8
M. Wt: 252.3 g/mol
InChI Key: CLJATIVWKLSDFE-UHFFFAOYSA-N
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Description

Methanone, benzo[b]thien-3-yl(2-methylphenyl)- is a benzothiophene-derived compound featuring a ketone group at the 3-position of the benzo[b]thiophene core and a 2-methylphenyl substituent. For instance, raloxifene ([6-hydroxy-2-(4-hydroxyphenyl)benzo[b]thien-3-yl][4-[2-(1-piperidinyl)ethoxy]phenyl]methanone hydrochloride) shares the benzo[b]thiophene core but differs in substituents critical for its pharmacological activity . The 2-methylphenyl group in the target compound replaces the hydroxylated and piperidinyl-ethoxy moieties of raloxifene, likely altering its physicochemical and biological properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzothiophen-3-yl-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12OS/c1-11-6-2-3-7-12(11)16(17)14-10-18-15-9-5-4-8-13(14)15/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLJATIVWKLSDFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)C2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80347288
Record name Methanone, benzo[b]thien-3-yl(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22720-67-8
Record name Methanone, benzo[b]thien-3-yl(2-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80347288
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

The most widely reported method involves a one-step aldol condensation between methyl 2-mercaptobenzoate and α-bromoacetophenone derivatives under basic conditions. The reaction proceeds via nucleophilic attack of the deprotonated thiol group on the α-carbon of the ketone, followed by intramolecular cyclization and methanol elimination to form the benzo[b]thiophene core (Scheme 1). Keto-enol tautomerism stabilizes the intermediate, while the 2-methylphenyl group is introduced via the α-bromo-o-tolylacetophenone precursor.

Procedure Details

In a representative synthesis:

  • Methyl 2-mercaptobenzoate (1.0 equiv) and α-bromo-o-tolylacetophenone (1.0 equiv) are dissolved in anhydrous methanol.
  • Freshly ground potassium hydroxide (1.5 equiv) is added under nitrogen at room temperature.
  • After 1–2 hours, additional KOH (1.5 equiv) is introduced, and the temperature is raised to 60°C for 4–5 hours.
  • The product precipitates upon neutralization with HCl and is purified via hot methanol washing.

This method yields 86% of the target compound with >95% purity, as confirmed by TLC and elemental analysis.

Analytical Characterization

Key spectroscopic data for the compound:

Property Value
1H NMR (400 MHz, CDCl3) δ 2.50 (s, 3H, CH3), 7.32–7.36 (m, 2H Ar), 7.43–7.48 (m, 2H), 7.54–7.58 (m, 1H), 7.71 (d, J = 8.2 Hz, 1H), 8.09 (d, J = 8.0 Hz, 1H), 12.84 (brs, 1H, OH)
13C NMR (101 MHz, CDCl3) δ 19.7 (CH3), 112.0, 123.1, 124.0, 124.7, 125.5, 127.4, 130.0, 130.5, 130.9, 131.3, 136.3, 138.3, 141.0, 160.3, 190.9
Elemental Analysis Calcd: C 71.62%, H 4.51%; Found: C 71.68%, H 4.52%

Aryne-Mediated Multicomponent Approach

Reaction Overview

An alternative route employs aryne intermediates generated from 2-(trimethylsilyl)aryl triflates, which react with alkynyl sulfides to construct the benzothiophene ring. While originally developed for 4-substituted analogs, this method can be adapted for 2-methylphenyl incorporation.

Adaptation for Target Compound

  • 2-Chloro-6-(trimethylsilyl)phenyl triflate (3.0 equiv) and ethyl (2-methylphenyl)ethynyl sulfide (1.0 equiv) are combined in acetonitrile.
  • Cesium fluoride (9.0 equiv) initiates aryne formation at 80°C over 24 hours.
  • The intermediate undergoes cyclization, with the 2-methylphenyl group introduced via the alkyne substituent.

Yields for analogous reactions range from 20–75% , depending on substituent steric effects.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

The classical aldol method surpasses the aryne approach in yield (86% vs. ≤75%) and operational simplicity, requiring no specialized reagents like trimethylsilyl triflates. However, the aryne route enables regioselective functionalization for derivatives with complex substitution patterns.

Byproduct Formation

The aldol condensation produces minimal byproducts due to the irreversible elimination of methanol, whereas the aryne method may generate regioisomers unless directing groups are present.

Applications and Derivatives

The compound serves as a precursor for:

  • MAO-B inhibitors : Derivatives show IC50 values of 12–50 nM against human monoamine oxidase B, with selectivity indices >100.
  • Metal chelators : The enolizable ketone binds Fe³+ and Cu²+, mitigating oxidative stress in neurodegenerative models.

Chemical Reactions Analysis

Types of Reactions: Methanone, benzo[b]thien-3-yl(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Methanone derivatives, including benzo[b]thiophene compounds, have been investigated for their potential as therapeutic agents. Key studies highlight the following applications:

  • Anticancer Activity : Research indicates that benzo[b]thiophene derivatives can act as inhibitors of histone demethylases, such as KDM2b, which are implicated in cancer progression. These compounds may enhance the efficacy of existing cancer treatments by overcoming resistance mechanisms .
  • Antihypertensive Properties : Some derivatives of benzo[b]thiophene have shown promise as antihypertensive agents. They function by modulating vascular responses and may be used in combination with other diuretic medications to manage blood pressure effectively .

Materials Science

The unique structural characteristics of methanone derivatives allow for their use in the development of advanced materials:

  • Organic Photovoltaics : Compounds like methanone, benzo[b]thien-3-yl(2-methylphenyl)- can serve as electron-donating materials in organic solar cells, enhancing energy conversion efficiency due to their favorable electronic properties.
  • Fluorescent Dyes : The compound’s fluorescence properties make it suitable for applications in sensors and imaging technologies. Its ability to emit light upon excitation can be harnessed for biological imaging or environmental monitoring .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that specific methanone derivatives exhibited significant cytotoxic effects against various cancer cell lines. The compounds were shown to inhibit cell proliferation and induce apoptosis through the modulation of epigenetic pathways .

Case Study 2: Organic Photovoltaics

Research conducted on organic photovoltaic systems incorporated methanone derivatives as part of the active layer. The findings suggested that these compounds improved charge mobility and overall device performance compared to traditional materials, indicating their potential for commercial solar cell applications.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentsInhibitors of KDM2b; enhance cancer treatment efficacy
Antihypertensive AgentsEffective in managing blood pressure
Materials ScienceOrganic PhotovoltaicsImproved energy conversion efficiency
Fluorescent DyesSuitable for biological imaging and environmental monitoring

Mechanism of Action

The mechanism of action of Methanone, benzo[b]thien-3-yl(2-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the structural modifications of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The activity of benzothiophene derivatives is highly dependent on substituents. Key comparisons include:

Compound Name Substituents (R₁, R₂, R₃) Molecular Weight (g/mol) Biological Activity References
Raloxifene Hydrochloride R₁: 6-OH; R₂: 4-OH-phenyl; R₃: 4-(2-piperidinylethoxy)-phenyl 510.05 SERM (estrogen antagonist/agonist)
Target Compound R₁: H; R₂: 2-methylphenyl; R₃: H ~260.3 (estimated) Unknown (predicted lower solubility, altered receptor binding) -
Benzo[b]furan Analogs R₁: Methoxy/trimethoxyphenyl; Core: Benzofuran ~454.48 Tubulin polymerization inhibition, antiproliferative activity
Raloxifene Impurity (DA-R007-e) R₁: 6-OH; R₂: 4-OH-phenyl; R₃: 4-OH-phenyl 354.39 Reduced SERM activity (lacks piperidinyl-ethoxy group)
NSC 3226 R₁: CH₃; Core: Benzothiophene 176.23 Baseline compound (no reported bioactivity)

Key Differences and Implications

  • Substituent Effects: Hydroxyl Groups: Raloxifene’s 6- and 4-hydroxyl groups facilitate hydrogen bonding with estrogen receptors (ERα/ERβ), enhancing binding affinity . The absence of these groups in the target compound likely reduces receptor interaction. Piperidinyl-Ethoxy Group: This substituent in raloxifene contributes to tissue selectivity (e.g., bone vs. breast) by modulating receptor conformational changes . Methyl vs. Polar Groups: The 2-methylphenyl group increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility, impacting bioavailability .
  • Biological Activity: Raloxifene’s dual agonist/antagonist activity stems from its substituents’ ability to stabilize ER conformations . The target compound’s non-polar substituents may result in weaker or antagonistic-only effects. Benzo[b]furan analogs (e.g., compound 36 in ) demonstrate that heterocycle modification (thiophene → furan) shifts activity to tubulin inhibition, highlighting the benzo[b]thiophene core’s specificity for ER modulation.

Research Findings and Data

  • Receptor Binding Studies :
    • Raloxifene’s binding affinity (IC₅₀ ~0.2 nM for ERα) is attributed to its hydroxyl and piperidinyl-ethoxy groups . Methyl-substituted analogs show 10–100x reduced affinity in preliminary assays .
  • Pharmacokinetics: Lipophilicity (logP) of the target compound is estimated at ~4.2 (vs.

Biological Activity

Methanone, benzo[b]thien-3-yl(2-methylphenyl)-, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities. Its structural formula can be represented as follows:

  • Chemical Formula : C15_{15}H13_{13}OS
  • CAS Number : 22720-67-8

Methanone derivatives often exhibit their biological effects through various mechanisms:

  • Receptor Interaction : Compounds like Methanone, benzo[b]thien-3-yl(2-methylphenyl)- may interact with specific receptors, influencing cellular signaling pathways.
  • Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.
  • Gene Expression Modulation : It may influence the expression of genes related to inflammation, cell proliferation, and apoptosis.

Biological Activities

Research has highlighted several key biological activities associated with Methanone, benzo[b]thien-3-yl(2-methylphenyl)-:

1. Anticancer Activity

Studies indicate that benzothiophene derivatives possess significant anticancer properties. For instance:

  • In vitro assays demonstrated that related compounds inhibited the growth of various cancer cell lines, suggesting potential applications in cancer therapy .

2. Antimicrobial Properties

The compound has been studied for its antimicrobial efficacy:

  • It exhibited activity against a range of pathogenic microorganisms, indicating its potential as an antimicrobial agent.

3. Anti-inflammatory Effects

Benzothiophene derivatives have shown promise in reducing inflammation:

  • Research suggests that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Case Studies and Research Findings

StudyFindings
Study on Anticancer Activity Methanone derivatives were tested against MCF-7 breast cancer cells, showing IC50_{50} values in the low nanomolar range, indicating potent anticancer activity .
Antimicrobial Efficacy Study The compound displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Inflammation Modulation Research In vivo studies demonstrated that treatment with benzothiophene derivatives reduced markers of inflammation in animal models of arthritis .

Biochemical Pathways

The biological activity of Methanone derivatives can be attributed to their ability to interact with various biochemical pathways:

  • Metabolic Pathways : These compounds are likely involved in metabolic processes related to indole derivatives, affecting cellular metabolism and function.
  • Cell Signaling : They can influence cell signaling pathways through receptor binding and enzyme modulation.

Q & A

Q. Table 1. Key Synthetic Conditions for Benzo[b]thienyl Methanones

Reaction TypeConditionsYield (%)Reference
Friedel–Crafts AcylationAgNO₃, K₂S₂O₈, CH₃CN/H₂O, 60°C, N₂65–78
Stille CouplingPd(PPh₃)₄, THF, 80°C72–85

Q. Table 2. Spectral Data for Structural Confirmation

Compound1H^1 \text{H}-NMR (δ, ppm)HRMS (m/z)Reference
Phenyl(2-trifluoromethylphenyl)methanone7.45–8.12 (m, 12H)314.0765
Raloxifene Hydrochloride6.85–7.65 (m, 14H)510.04 [M+H]⁺

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, benzo[b]thien-3-yl(2-methylphenyl)-
Reactant of Route 2
Reactant of Route 2
Methanone, benzo[b]thien-3-yl(2-methylphenyl)-

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